molecular formula C15H27N3O6 B610266 Propargyl-PEG6-N3 CAS No. 1198080-03-3

Propargyl-PEG6-N3

Cat. No. B610266
M. Wt: 345.396
InChI Key: PZHVNVDINOLKDX-UHFFFAOYSA-N
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Description

Propargyl-PEG6-N3 is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Propargyl-PEG6-N3 can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

While specific molecular structure analysis for Propargyl-PEG6-N3 was not found, it is known that it contains an Azide group and can react with molecules containing Alkyne groups .


Chemical Reactions Analysis

The key chemical reaction involving Propargyl-PEG6-N3 is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Scientific Research Applications

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG6-N3 serves as a foundation for creating heterobifunctional poly(ethylene glycol) (PEG) derivatives with diverse end groups like hydroxyl, carboxyl, mercapto, or hydrazide. These derivatives are instrumental in developing PEG-based bioconjugates for various biomedical applications due to their simple yet efficient synthesis (Lu & Zhong, 2010).

Formation of Block Copolymers

Propargyl-PEG6-N3 is crucial in the synthesis of block copolymers like poly(epichlorohydrin-b-ethylene glycol). This process involves intricate steps like the reaction of PEGs with various molecular weights and propargyl chloride, followed by "click" chemistry. Such copolymers are characterized using techniques like FT-IR, NMR, GPC, TGA, SEM, and fractional precipitation, making them valuable in material science (Öztürk & Yörümez, 2019).

Influencing Polymer Properties through Click Chemistry

The incorporation of propargyl groups in polymers like poly(ethylene glycol) significantly impacts the material properties. Click chemistry is a pivotal method used to conjugate natural fatty acids functionalized with a propargyl group with functionalized PEG, leading to the formation of novel PEG–lipid telechelics. These novel structures exhibit high conjugation efficiency and have potential as drug carriers, highlighting the role of propargyl-PEG6-N3 in enhancing polymer functionality (Arshad, Saied, & Ullah, 2014).

Future Directions

While specific future directions for Propargyl-PEG6-N3 were not found, the use of PROTAC linkers like Propargyl-PEG6-N3 in the synthesis of PROTACs represents a significant area of ongoing research .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHVNVDINOLKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-N3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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